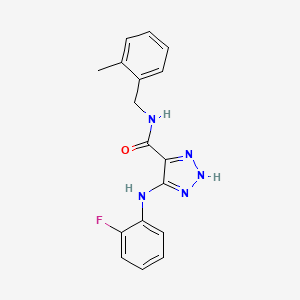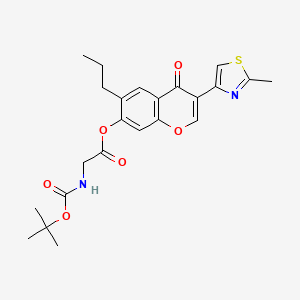![molecular formula C19H16N4O2 B14106435 N-[2-(1H-benzimidazol-2-yl)ethyl]-1-hydroxyisoquinoline-4-carboxamide](/img/structure/B14106435.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-hydroxyisoquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-hydroxyisoquinoline-4-carboxamide is a complex organic compound that combines the structural features of benzimidazole and isoquinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-1-hydroxyisoquinoline-4-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-hydroxyisoquinoline-4-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated benzimidazole derivatives.
Applications De Recherche Scientifique
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-hydroxyisoquinoline-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent.
Pharmacology: The compound is being studied for its potential as an allosteric activator of enzymes like glucokinase.
Industrial Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-1-hydroxyisoquinoline-4-carboxamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C19H16N4O2 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-oxo-2H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c24-18-13-6-2-1-5-12(13)14(11-21-18)19(25)20-10-9-17-22-15-7-3-4-8-16(15)23-17/h1-8,11H,9-10H2,(H,20,25)(H,21,24)(H,22,23) |
Clé InChI |
QQKAKYINAGYDFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CNC2=O)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chloro-6-methylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14106353.png)
![9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106362.png)
![6-(1-hydroxyethyl)-4-methyl-3-[[4-(5-methyl-2,5-dihydro-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14106373.png)
![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106379.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14106385.png)
![4-[(3-{(2Z)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14106386.png)

![2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106396.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106413.png)

![methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/structure/B14106415.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14106430.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14106436.png)
